molecular formula C18H17ClN2O B14432849 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile CAS No. 80896-13-5

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile

Cat. No.: B14432849
CAS No.: 80896-13-5
M. Wt: 312.8 g/mol
InChI Key: OXSMGBJBVLLLGD-UHFFFAOYSA-N
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Description

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile is a chemical compound that features a benzyl group, a 4-chlorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile typically involves the reaction of benzylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group and an amine group.

    4-Chlorobenzoyl Chloride: A compound with a 4-chlorophenyl group and a carbonyl chloride group.

    Acrylonitrile: A compound with a nitrile group and a vinyl group.

Uniqueness

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

80896-13-5

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

3-[benzyl-[2-(4-chlorophenyl)-2-oxoethyl]amino]propanenitrile

InChI

InChI=1S/C18H17ClN2O/c19-17-9-7-16(8-10-17)18(22)14-21(12-4-11-20)13-15-5-2-1-3-6-15/h1-3,5-10H,4,12-14H2

InChI Key

OXSMGBJBVLLLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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